Cas no 2227701-52-0 (rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol)
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
- EN300-1636120
- 2227701-52-0
-
- Inchi: 1S/C12H22O/c13-12-9-3-8-11(12)7-2-6-10-4-1-5-10/h10-13H,1-9H2/t11-,12-/m1/s1
- InChI Key: ASDLNHRCDHOEAD-VXGBXAGGSA-N
- SMILES: O[C@@H]1CCC[C@H]1CCCC1CCC1
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636120-0.05g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 0.05g |
$1104.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-0.1g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 0.1g |
$1157.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-0.25g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 0.25g |
$1209.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-0.5g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 0.5g |
$1262.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-1.0g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 1g |
$1315.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-2.5g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 2.5g |
$2576.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-5.0g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 5g |
$3812.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-10.0g |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 10g |
$5652.0 | 2023-06-04 | ||
| Enamine | EN300-1636120-50mg |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1636120-100mg |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol |
2227701-52-0 | 100mg |
$804.0 | 2023-09-22 |
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
Comprehensive Overview of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0)
The compound rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0) is a chiral cyclopentanol derivative with significant potential in pharmaceutical and organic synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for drug discovery, particularly in the development of chiral therapeutics and asymmetric catalysis. Researchers are increasingly focusing on this compound due to its structural versatility and applicability in medicinal chemistry and biocatalysis.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and safer drugs. rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol offers a promising scaffold for designing such molecules. Its cyclobutylpropyl moiety enhances lipophilicity, which is crucial for improving drug bioavailability—a hot topic in drug formulation and ADME studies. This aligns with current trends in personalized medicine, where optimizing pharmacokinetics is paramount.
The synthesis of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol often involves stereoselective reduction or enzymatic resolution, methods widely discussed in green chemistry circles. As sustainability gains traction, researchers are exploring biocatalytic routes to produce this compound with minimal environmental impact. This approach resonates with the growing emphasis on sustainable synthesis and green pharmaceuticals—a frequent search query among chemists and environmental scientists.
From a structural perspective, the cyclopentanol core of this compound is noteworthy. Cyclopentanol derivatives are gaining attention for their role in fragment-based drug design, a strategy popularized by recent breakthroughs in cancer therapeutics and neurodegenerative disease research. The compound’s ability to act as a hydrogen bond donor and acceptor further expands its utility in molecular recognition studies, a field with high search volume in academic databases.
Analytical characterization of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol typically employs NMR spectroscopy, HPLC chiral separation, and mass spectrometry—techniques frequently queried by analytical chemists. The compound’s chiral purity is critical, as impurities can significantly impact its performance in biological assays. This underscores the importance of quality control in synthetic chemistry, a recurring theme in pharmaceutical manufacturing discussions.
In conclusion, rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0) represents a compelling case study in modern chiral chemistry. Its applications span drug development, catalysis, and material science, making it a versatile candidate for interdisciplinary research. As the scientific community prioritizes stereocontrolled synthesis and sustainable methodologies, this compound is poised to remain a subject of intense study and innovation.
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